molecular formula C19H20FN3O2 B5472763 N-[(5-fluoro-1H-indol-2-yl)methyl]-N,1,4,6-tetramethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

N-[(5-fluoro-1H-indol-2-yl)methyl]-N,1,4,6-tetramethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B5472763
M. Wt: 341.4 g/mol
InChI Key: MTAUJEVFOGBKKN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains an indole ring and a pyridine ring. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indole and pyridine rings, followed by various functionalization reactions to introduce the other groups present in the molecule. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The indole ring system is aromatic and planar, while the pyridine ring is also aromatic and planar. The presence of the fluorine atom and the amide group would introduce additional polarity to the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom would likely increase the compound’s polarity and could affect its solubility in different solvents. The presence of the amide group could result in the formation of hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many indole derivatives are biologically active and are used as pharmaceuticals, so if this compound is a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a new pharmaceutical, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a new material, future research could focus on exploring its properties and potential applications .

Properties

IUPAC Name

N-[(5-fluoro-1H-indol-2-yl)methyl]-N,1,4,6-tetramethyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-11-7-12(2)23(4)19(25)17(11)18(24)22(3)10-15-9-13-8-14(20)5-6-16(13)21-15/h5-9,21H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAUJEVFOGBKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(=O)N(C)CC2=CC3=C(N2)C=CC(=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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